5-(4H-3,1-benzothiazin-2-ylsulfanylmethyl)-3-methyl-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4H-3,1-benzothiazin-2-ylsulfanylmethyl)-3-methyl-1,2-oxazole, also known as BTZ043, is a compound that has been extensively studied for its potential use in the treatment of tuberculosis. It belongs to a class of compounds known as benzothiazinones, which are known to have potent antibacterial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
Mechanism of Action
5-(4H-3,1-benzothiazin-2-ylsulfanylmethyl)-3-methyl-1,2-oxazole works by inhibiting the enzyme DprE1, which is involved in the synthesis of the cell wall of Mycobacterium tuberculosis. By inhibiting this enzyme, 5-(4H-3,1-benzothiazin-2-ylsulfanylmethyl)-3-methyl-1,2-oxazole prevents the bacteria from building a strong and protective cell wall, making them more vulnerable to other antibiotics.
Biochemical and Physiological Effects:
5-(4H-3,1-benzothiazin-2-ylsulfanylmethyl)-3-methyl-1,2-oxazole has been shown to have a selective and potent inhibitory effect on the growth of Mycobacterium tuberculosis. It has also been shown to have low toxicity in mammalian cells, indicating that it may be a safe and effective treatment option for tuberculosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(4H-3,1-benzothiazin-2-ylsulfanylmethyl)-3-methyl-1,2-oxazole in lab experiments is its high potency against drug-resistant strains of Mycobacterium tuberculosis. However, one limitation is that it may not be effective against all strains of the bacteria, and further research is needed to determine its effectiveness against different strains.
Future Directions
There are several potential future directions for research on 5-(4H-3,1-benzothiazin-2-ylsulfanylmethyl)-3-methyl-1,2-oxazole. One area of interest is the development of new combination therapies that include 5-(4H-3,1-benzothiazin-2-ylsulfanylmethyl)-3-methyl-1,2-oxazole, as it has been shown to enhance the effectiveness of other antibiotics. Another area of interest is the development of new formulations of 5-(4H-3,1-benzothiazin-2-ylsulfanylmethyl)-3-methyl-1,2-oxazole that may be more effective in treating tuberculosis. Finally, further research is needed to determine the long-term safety and efficacy of 5-(4H-3,1-benzothiazin-2-ylsulfanylmethyl)-3-methyl-1,2-oxazole in clinical trials.
Synthesis Methods
The synthesis of 5-(4H-3,1-benzothiazin-2-ylsulfanylmethyl)-3-methyl-1,2-oxazole involves several steps, starting with the reaction of 2-aminobenzenethiol with ethyl chloroacetate to form the intermediate compound, 2-(2-ethoxycarbonylvinyl)benzenethiol. This intermediate is then reacted with 2-bromo-3-methyl-1,2-oxazole to yield the final product, 5-(4H-3,1-benzothiazin-2-ylsulfanylmethyl)-3-methyl-1,2-oxazole.
Scientific Research Applications
5-(4H-3,1-benzothiazin-2-ylsulfanylmethyl)-3-methyl-1,2-oxazole has been extensively studied for its potential use in the treatment of tuberculosis. In vitro studies have shown that 5-(4H-3,1-benzothiazin-2-ylsulfanylmethyl)-3-methyl-1,2-oxazole is highly effective against drug-resistant strains of Mycobacterium tuberculosis, making it a promising candidate for the development of new tuberculosis treatments.
properties
IUPAC Name |
5-(4H-3,1-benzothiazin-2-ylsulfanylmethyl)-3-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS2/c1-9-6-11(16-15-9)8-18-13-14-12-5-3-2-4-10(12)7-17-13/h2-6H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSWOBXXBRSSGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CSC2=NC3=CC=CC=C3CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4H-3,1-benzothiazin-2-ylsulfanylmethyl)-3-methyl-1,2-oxazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.